2-diethoxyphosphorylpropanoic Acid
Overview
Description
Scientific Research Applications
Charge Transfer in Anion Relay Chemistry (ARC)
2-Diethoxyphosphorylpropanoic acid has been validated as an effective agent for achieving negative charge migration in Type II Anion Relay Chemistry (ARC). This process involves a [1,4]-phosphorus-Brook rearrangement through a phosphacyclic intermediate, leading to an anion that can be captured by reactive electrophiles. The absence of an exogenous electrophile causes the derived anion via phosphorus migration to undergo internal displacement of the phosphonate group, producing a diastereomeric mixture of cyclopropanes (Sokolsky & Smith, 2012).
Heterocyclization Precursor
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Reactions of certain diethoxyphosphoryl derivatives with arylamines, arylhydrazines, amidines, 2-aminopyridines, and 5-aminopyrazoles can produce aminopyrazoles, pyrimidines, pyrido[1,2-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines modified with fluoroalkyl and diethoxyphosphoryl groups. The intermediate structures of some of these heterocyclization reactions were identified using NMR spectroscopy, and the final compounds' structures were confirmed by X-ray diffraction analysis (Shidlovskii et al., 2004).
Synthesis of Cyclopent-1-enecarboxylates
An efficient method for preparing 2-diethoxyphosphoryl-6-oxohexanoates has been introduced, based on the Michael addition of [2-(1,3-dioxolan-2-yl)ethyl]magnesiumbromide to various 3-substituted TERT-butyl(E)-2-(diethoxyphosphoryl)alk-2-enoates. This method facilitates the production of 5-substituted TERT-butylcyclopent-1-enecarboxylates through intramolecular Horner-Wadsworth-Emmons reactions (Krawczyk & Albrecht, 2008).
Synthesis of 4,4-Bis(diethoxyphosphoryl) Butanoic Acid
The synthetic method for 4,4-bis(diethoxyphosphoryl) butanoic acid was explored, starting from tetraethyl methylene diphosphonate. This method achieved an overall yield of 64% and was characterized by its simplicity, highlighting an efficient approach for synthesizing this compound (Yong, 2002).
Safety And Hazards
2-Diethoxyphosphorylpropanoic acid should be stored in a tightly closed container, in a cool and dry place . It’s important to handle it under inert gas and protect it from moisture . It’s also advised to avoid contact with skin, eyes, and clothing, and to use personal protective equipment as required .
properties
IUPAC Name |
2-diethoxyphosphorylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-11-13(10,12-5-2)6(3)7(8)9/h6H,4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGJFXYTWXPKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473133 | |
Record name | 2-diethylphosphonopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-diethoxyphosphorylpropanoic Acid | |
CAS RN |
30094-28-1 | |
Record name | 2-diethylphosphonopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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